An In-depth Technical Guide to 6-Oxaspiro[3.5]nonan-9-ol: Synthesis, Properties, and Potential in Drug Discovery
An In-depth Technical Guide to 6-Oxaspiro[3.5]nonan-9-ol: Synthesis, Properties, and Potential in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Oxaspiro[3.5]nonan-9-ol, a unique spirocyclic ether. While this specific isomer is not extensively documented in current scientific literature, this paper will delve into its predicted chemical properties, propose viable synthetic pathways, and explore its potential applications in medicinal chemistry, drawing parallels from the broader class of oxaspiro[3.5]nonane scaffolds.
Structural Elucidation and Chemical Identity
6-Oxaspiro[3.5]nonan-9-ol is a bicyclic organic compound featuring a central spiro carbon atom connecting a cyclobutane ring and a tetrahydropyran ring. The hydroxyl group at the 9-position of the tetrahydropyran ring is a key functional group that influences its chemical reactivity and potential for further derivatization.
At present, a specific CAS number for 6-Oxaspiro[3.5]nonan-9-ol has not been assigned in major chemical databases, suggesting its novelty or limited commercial availability. However, its molecular structure and basic properties can be confidently predicted.[1]
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₁₄O₂ | PubChem[1] |
| Molecular Weight | 142.19 g/mol | PubChem[1] |
| XLogP3 | 0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Molecular Structure:
Caption: 2D structure of 6-Oxaspiro[3.5]nonan-9-ol.
Proposed Synthesis and Mechanistic Insights
While no specific synthesis for 6-Oxaspiro[3.5]nonan-9-ol has been published, a plausible synthetic route can be devised based on established methodologies for constructing spirocyclic ethers. A logical retrosynthetic analysis points towards a key intramolecular cyclization step.
Retrosynthetic Analysis
A retro-synthetic approach to 6-Oxaspiro[3.5]nonan-9-ol suggests that the target molecule can be obtained from a suitably functionalized cyclobutane precursor. The key disconnection would be the C-O bond of the tetrahydropyran ring, leading back to a hydroxyalkyl-substituted cyclobutanone.
Caption: Retrosynthetic analysis of 6-Oxaspiro[3.5]nonan-9-ol.
Proposed Forward Synthesis
A potential forward synthesis could commence from commercially available cyclobutanone. The key steps would involve the introduction of a side chain containing a protected alcohol, followed by deprotection and spontaneous or acid-catalyzed intramolecular cyclization.
Step 1: Alkylation of Cyclobutanone
Cyclobutanone can be alkylated using a Grignard reagent derived from a protected haloalkanol, such as 3-bromo-1-(tert-butyldimethylsilyloxy)propane. This would introduce the necessary carbon framework.
Step 2: Reduction of the Ketone
The resulting ketone would be reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This sets the stage for the crucial cyclization step.
Step 3: Deprotection and Intramolecular Cyclization
Removal of the silyl protecting group, for instance with tetrabutylammonium fluoride (TBAF), would unmask the primary alcohol. This diol would likely undergo a spontaneous or acid-catalyzed intramolecular hemiacetalization to form the desired 6-Oxaspiro[3.5]nonan-9-ol.
Caption: Proposed synthetic workflow for 6-Oxaspiro[3.5]nonan-9-ol.
Chemical Reactivity and Potential for Derivatization
The chemical behavior of 6-Oxaspiro[3.5]nonan-9-ol is dictated by its two main functional groups: the spirocyclic ether and the secondary alcohol.
-
The Tetrahydropyran Ring: The ether linkage is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.
-
The Hydroxyl Group: The secondary alcohol at the 9-position is a versatile handle for further chemical modifications. It can undergo oxidation to the corresponding ketone, esterification, etherification, and conversion to a leaving group for nucleophilic substitution reactions. This allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
The Oxaspiro[3.5]nonane Scaffold in Medicinal Chemistry
Spirocyclic systems have gained significant attention in drug discovery due to their rigid, three-dimensional structures which can provide exquisite control over the spatial orientation of pharmacophoric elements. This often leads to improved potency and selectivity for biological targets, as well as enhanced metabolic stability.
While 6-Oxaspiro[3.5]nonan-9-ol itself has not been explored in a medicinal chemistry context, the broader oxaspiro[3.5]nonane core is a valuable motif. For instance, derivatives of azaspiro[3.5]nonane have been investigated as GPR119 agonists for the treatment of diabetes.[2] The incorporation of the oxaspiro scaffold can impart favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, which are critical for drug-likeness.
The presence of the hydroxyl group in 6-Oxaspiro[3.5]nonan-9-ol offers a prime attachment point for various pharmacophores, making it an attractive building block for the synthesis of novel drug candidates. Its rigid framework could be exploited to probe the binding pockets of enzymes and receptors with high precision.
Future Directions and Conclusion
6-Oxaspiro[3.5]nonan-9-ol represents an intriguing yet underexplored chemical entity. The immediate research priorities should be the development of a robust and scalable synthesis and the full characterization of the molecule using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Once a reliable synthetic route is established, the exploration of its derivatization and the biological evaluation of the resulting compounds could uncover novel therapeutic agents. The unique topology of the oxaspiro[3.5]nonane scaffold, combined with the versatile functionality of the hydroxyl group, makes 6-Oxaspiro[3.5]nonan-9-ol a promising starting point for innovative drug discovery programs.
This guide has provided a theoretical framework for understanding the chemistry and potential of 6-Oxaspiro[3.5]nonan-9-ol. It is our hope that this will stimulate further experimental investigation into this and related spirocyclic systems, ultimately unlocking their full potential in the development of next-generation therapeutics.
References
-
PubChem. 6-oxaspiro[3.5]nonan-9-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Oxaspiro[3.5]nonan-2-ol. National Center for Biotechnology Information. [Link]
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1891-1903. [Link]
